molecular formula C6H12ClNO B2982559 1-Methylpiperidin-4-one hydrochloride CAS No. 34737-83-2

1-Methylpiperidin-4-one hydrochloride

Cat. No.: B2982559
CAS No.: 34737-83-2
M. Wt: 149.62
InChI Key: SXUYRJBNPFPWTA-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-one hydrochloride is a piperidine-derived compound with a ketone group at the 4-position and a methyl substituent on the nitrogen atom. Its hydrochloride form enhances stability and solubility, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound serves as a precursor for synthesizing amines (e.g., via reductive amination) and is integral to the development of bioactive molecules, including antiviral agents and heterocyclic frameworks. Its structural rigidity and functional groups allow for diverse modifications, such as Schiff base formation and benzylidene derivatization.

Preparation Methods

1-Methylpiperidin-4-one hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidone with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-methylpiperidin-4-one, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

1-Methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with various molecular targets. For example, it can be converted into compounds that inhibit specific enzymes or receptors, thereby modulating biological pathways involved in pain, anxiety, or muscle spasms .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Piperidine-Based Hydrochlorides

Compound Key Substituents/Modifications Molecular Weight (g/mol) Key Applications Reference
1-Methylpiperidin-4-one HCl N-Me, 4-keto 177.66 (free base) Intermediate for amines, antiviral agents
Meperidine HCl 1-Me, 4-phenyl, ethyl ester 283.79 Analgesic (opioid receptor agonist)
7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl 7-Br, tetrahydroisoquinoline core 248.55 Pharmaceutical intermediate
4-(Diphenylmethoxy)piperidine HCl 4-diphenylmethoxy 329.85 Neurological research (receptor modulation)
(E)-3-(2-Bromobenzylidene)-1-methylpiperidin-4-one 3-benzylidene, 2-Br substituent 302 (as Na+ adduct) Antimicrobial/antiviral lead

Key Observations :

  • Substituent Flexibility : 1-Methylpiperidin-4-one HCl’s 4-keto group enables reductive amination (e.g., to 2-(1-methylpiperidin-4-yl)ethan-1-amine dihydrochloride), while Meperidine HCl’s ester and phenyl groups confer opioid activity.
  • Biological Relevance : Benzylidene derivatives (e.g., 4k, 4l, 4m) exhibit enhanced binding to viral enzymes (PLpro in SARS-CoV-2), attributed to electronic effects from halogen or methoxy substituents.

Key Observations :

  • Microwave Synthesis : Dramatically improves yields (e.g., 94% for (E)-3-(2-bromobenzylidene)-1-methylpiperidin-4-one) and reduces reaction times compared to classical methods.
  • Scalability : 1-Methylpiperidin-4-one HCl is often produced on multi-gram scales (0.5 mmol to 100 kg), reflecting its industrial utility.

Table 3: Pharmacological and Biochemical Profiles

Compound Target/Activity Affinity/IC₅₀ Mechanism/Application Reference
Curcumin-1-methylpiperidin-4-one hybrids SARS-CoV-2 PLpro enzyme ΔG = -9.6 kcal/mol Inhibits viral replication
Meperidine HCl μ-opioid receptor High binding affinity Pain management
Benzylidene derivatives (4k, 4m) Bacterial pathogens, viral proteases MIC: 2–8 µg/mL Antimicrobial/antiviral leads

Key Observations :

  • Antiviral Potency : Curcumin derivatives with the 1-methylpiperidin-4-one group show high affinity for PLpro, suggesting a critical role of the piperidine-ketone scaffold in enzyme inhibition.
  • Antimicrobial Activity: Halogenated benzylidene derivatives (e.g., 4m with Br substituent) exhibit stronger activity than non-halogenated analogues, likely due to enhanced lipophilicity and target interaction.

Physicochemical and Regulatory Profiles

Key Observations :

  • Safety : 1-Methylpiperidin-4-one HCl lacks stringent regulatory restrictions, unlike Meperidine HCl.
  • Environmental Impact : Piperidine derivatives are monitored under EPA’s High Production Volume (HPV) program, emphasizing proper waste management.

Biological Activity

1-Methylpiperidin-4-one hydrochloride, a compound derived from piperidine, has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its piperidine ring structure with a methyl group at the nitrogen position. The synthesis typically involves the alkylation of piperidin-4-one, followed by the formation of its hydrochloride salt to enhance solubility and stability.

Anticancer Properties

Research indicates that derivatives of 1-methylpiperidin-4-one exhibit significant anticancer activity. For instance, a study on various substituted 3,5-dibenzylidene-1-methylpiperidin-4-ones demonstrated their effectiveness against human cancer cell lines such as HepG2 and QGY-7703. The compounds showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent cytotoxic effects (Table 1) .

CompoundCell LineIC50 (µM)
3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-oneHepG212.5
3,5-Dibenzylidene-1-methylpiperidin-4-oneQGY-770315.0
3,5-Bis(3-bromobenzylidene)-1-methylpiperidin-4-oneSMMC-772110.0

Antifungal Activity

The compound also exhibits antifungal properties. A study reported that various substituted derivatives significantly inhibited the growth of Candida albicans and Aspergillus niger. The effectiveness was assessed through disk diffusion assays and dose-response curves, showing clear zones of inhibition that correlated with compound concentration (Figure 1) .

The mechanisms underlying the biological activity of 1-methylpiperidin-4-one derivatives often involve the inhibition of critical cellular pathways. For example, some studies suggest that these compounds may inhibit NF-κB signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy
In a notable study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activities against several cell lines. The study found that compounds with specific substituents on the piperidine ring enhanced cytotoxicity significantly compared to unsubstituted analogs .

Case Study 2: Antifungal Activity
Another research effort focused on assessing the antifungal properties of these compounds against Saccharomyces cerevisiae. The results indicated that certain derivatives could inhibit yeast growth effectively after both 24-hour and 48-hour treatments, demonstrating potential for therapeutic applications in fungal infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methylpiperidin-4-one hydrochloride, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting a piperidone precursor with methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). Optimization involves controlling reaction temperature (often 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometry to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures high purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy :
    • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm molecular structure by identifying proton environments (e.g., methyl group at δ ~2.3 ppm) and carbon backbones.
    • FT-IR : Peaks at ~1700 cm1^{-1} indicate ketone carbonyl groups.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL or SHELXTL software) resolves 3D molecular geometry, including bond angles and ring puckering. Refinement protocols involve iterative cycles to minimize R-factors (<5% for high-quality data) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., sand), neutralize with weak acids (e.g., citric acid), and dispose as hazardous waste.
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurities. To address this:

  • Purity Validation : Use HPLC (≥98% purity) and elemental analysis.
  • Standardized Assays : Compare bioactivity under consistent conditions (e.g., cell lines, incubation time).
  • Structural Analogs : Test derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate functional group contributions .

Q. What computational approaches are effective for modeling the conformational dynamics of this compound?

  • Molecular Dynamics (MD) : Simulate ring puckering and chair-to-boat transitions using AMBER or CHARMM force fields.
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) predict electronic properties and tautomeric equilibria.
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in crystallographic data .

Q. How does the hydrochloride salt form influence the compound’s solubility and crystallinity?

The hydrochloride salt enhances water solubility via ion-dipole interactions. Crystallinity is affected by counterion arrangement; for example, chloride ions stabilize crystal lattices through hydrogen bonding with amine protons. Comparative studies with freebase forms show 2–3x higher solubility in polar solvents (e.g., water, methanol) .

Q. What strategies mitigate racemization during chiral synthesis of this compound derivatives?

  • Low-Temperature Reactions : Conduct alkylation below 0°C to slow epimerization.
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation (≥90% ee) .

Q. Methodological Considerations

Q. How are reaction yields optimized in multi-step syntheses involving this compound?

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation.
  • Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation efficiency.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in SN2 reactions.
  • Yield Data : Typical yields range 60–75% for methylation steps and 85–90% for salt formation .

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

  • Solubility Limits : Precipitation in DMSO-based assays requires sonication or co-solvents (e.g., PEG-400).
  • False Positives : Amine reactivity may interfere with fluorescence-based assays (e.g., ALIScreen).
  • Mitigation : Include counterion controls (e.g., NaCl) and validate hits via orthogonal assays (SPR, ITC) .

Properties

IUPAC Name

1-methylpiperidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-7-4-2-6(8)3-5-7;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUYRJBNPFPWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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